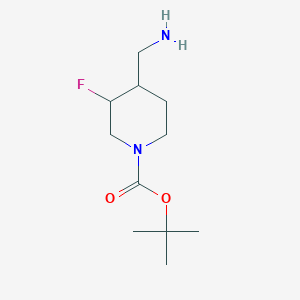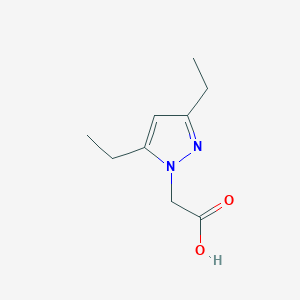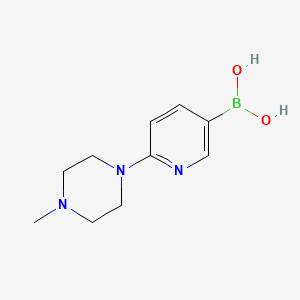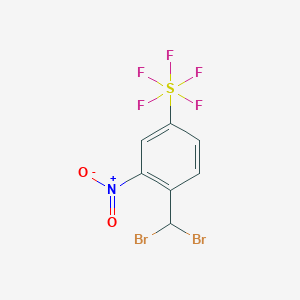
5-fluoro-2-(1H-pyrazol-3-yl)pyridine
Overview
Description
5-fluoro-2-(1H-pyrazol-3-yl)pyridine is a chemical compound with the molecular formula C8H6FN3 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach for the synthesis was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material . Additionally, 5-aminopyrazole has been used as a precursor in various synthetic methods developed for the synthesis of differently substituted pyrazoloazines .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The compound has a molecular weight of 163.15 g/mol .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, N-1 benzylation of a related compound afforded a derivative whose structure was confirmed by spectroscopy and crystallography .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.15 g/mol, and its exact mass and monoisotopic mass are 163.05457537 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 153 .Scientific Research Applications
Photoinduced Tautomerization and Proton Transfer
Research on derivatives of 2-(1H-pyrazol-5-yl)pyridine, which are structurally related to 5-fluoro-2-(1H-pyrazol-3-yl)pyridine, has revealed their unique ability to undergo various types of photoreactions. This includes excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT) in different media, as well as solvent-assisted double-proton transfer in hydrogen-bonded complexes. These properties suggest potential applications in the field of photochemistry and molecular electronics (Vetokhina et al., 2012).
N-arylation in Chemical Synthesis
The study of N-arylation of 3-alkoxypyrazoles, including those related to this compound, demonstrates their usefulness in chemical synthesis. These compounds predominantly yield pyrazol-1-yl pyridine isomers, which are useful in the development of new chemical entities (Guillou et al., 2010).
Pharmaceutical Applications
Compounds structurally similar to this compound, like FYL-67, a novel oxazolidinone antibacterial drug, have demonstrated significant activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in the development of new antibacterial agents (Sang et al., 2016).
Antitumor and Antimicrobial Activities
Research into pyrazolo[3,4-b]pyridine derivatives indicates their potential as antitumor and antimicrobial agents. The synthesis of these compounds and their efficacy against various bacterial and fungal strains, as well as specific cancer cell lines, showcases their promise in medicinal chemistry and drug development (El-Borai et al., 2012).
Fluorescent Chemosensors
Novel pyridine-pyrazole based chemosensors have been developed for the detection of metal ions like Fe(III). These compounds exhibit high selectivity and sensitivity, suggesting their application in environmental monitoring and analytical chemistry (Madhu & Sivakumar, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities
Result of Action
Similar compounds have been found to exhibit a range of biological activities
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular signaling pathways . The interaction between this compound and PDE10A is characterized by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cyclic nucleotide levels, affecting various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE10A by this compound can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial secondary messengers in cell signaling . This modulation can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PDE10A, leading to enzyme inhibition . This inhibition results in the accumulation of cAMP and cGMP, which can activate downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on PDE10A over extended periods, although the degree of inhibition may decrease over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PDE10A without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion via the urine. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PDE10A and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria. These modifications can influence the compound’s activity and its ability to modulate cellular processes.
properties
IUPAC Name |
5-fluoro-2-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBMBWBQQBJNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1382035-54-2 | |
| Record name | 5-fluoro-2-(1H-pyrazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



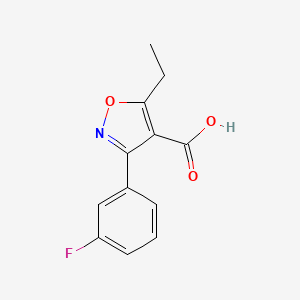
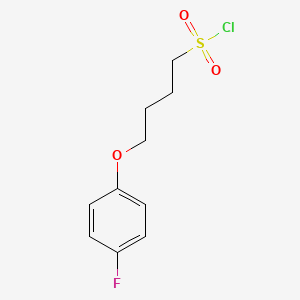
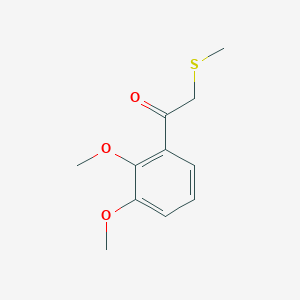
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)
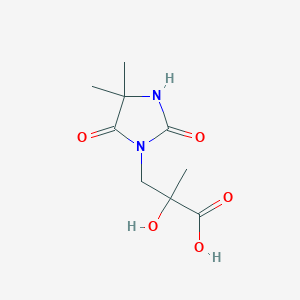
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
